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Compound of Interest

Compound Name: 1-Chloro-2-iodoethane

Cat. No.: B1360244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Chloro-2-iodoethane (CAS No. 624-70-4), a significant intermediate in organic synthesis. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable insights for compound identification,

reaction monitoring, and quality control.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 1-Chloro-2-
iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The ¹H NMR spectrum of 1-Chloro-2-iodoethane exhibits two triplets, corresponding to the

two chemically non-equivalent methylene groups. The downfield shift of the protons adjacent to

the chlorine atom is attributed to the higher electronegativity of chlorine compared to iodine.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.82 Triplet ~6-8 Cl-CH₂-CH₂-I

~3.41 Triplet ~6-8 Cl-CH₂-CH₂-I

Note: The exact coupling constant can vary depending on the solvent and experimental

conditions. A typical value for vicinal coupling in an acyclic system is in the range of 6-8 Hz.

¹³C NMR Data

The ¹³C NMR spectrum shows two signals corresponding to the two carbon atoms in the

molecule. The carbon bonded to the more electronegative chlorine atom resonates at a higher

chemical shift (further downfield).

Chemical Shift (δ) ppm Assignment

~46.5 CH₂Cl

~7.5 CH₂I

Infrared (IR) Spectroscopy
The IR spectrum of 1-Chloro-2-iodoethane displays characteristic absorption bands for C-H

stretching and bending, as well as the C-Cl and C-I stretching vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch

~1430 Medium CH₂ scissoring

~1270 Medium CH₂ wagging

~1180 Medium CH₂ twisting

~700 Strong C-Cl stretch

~550 Medium C-I stretch
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Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Chloro-2-iodoethane shows a molecular ion peak

and characteristic fragmentation patterns. The presence of chlorine and iodine isotopes

contributes to the isotopic pattern of the molecular ion and chlorine/iodine-containing

fragments.

m/z Relative Intensity (%) Assignment

192 ~25 [M+2]⁺ (containing ³⁷Cl)

190 ~75 [M]⁺ (containing ³⁵Cl)

127 ~10 [I]⁺

65 ~33 [CH₂³⁷Cl]⁺

63 ~100 [CH₂³⁵Cl]⁺

27 ~40 [C₂H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 1-Chloro-2-iodoethane in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain it.

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:
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Place the sample in the NMR spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-

degree pulse angle and a relaxation delay of 1-2 seconds.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and measure the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to

single lines for each carbon.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio, which is typically higher than for ¹H NMR.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or

TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place a drop of neat 1-Chloro-2-iodoethane onto the surface of a salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Mount the salt plates in the spectrometer's sample holder.
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Data Acquisition:

Record a background spectrum of the empty salt plates to subtract any atmospheric or

instrumental interferences.

Place the sample in the instrument and record the sample spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via

direct injection or through a gas chromatograph (GC-MS).

For electron ionization (EI), the sample is bombarded with a high-energy electron beam

(typically 70 eV) in the ion source.

Data Acquisition:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-Chloro-2-iodoethane.
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Caption: Logical workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for 1-Chloro-2-iodoethane,

intended to support research and development activities. For more detailed analysis or specific

applications, further experimental work and consultation of specialized literature are

recommended.

To cite this document: BenchChem. [Spectroscopic Data of 1-Chloro-2-iodoethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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